Diethyl biphenyl 3,3'-dicarboxylate

Übersicht

Beschreibung

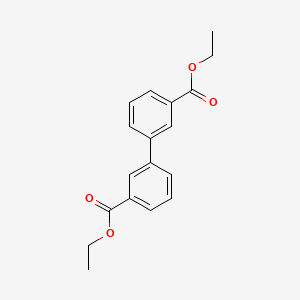

Diethyl biphenyl 3,3’-dicarboxylate is an organic compound with the molecular formula C18H18O4. It is a derivative of biphenyl, where two carboxylate groups are attached to the 3 and 3’ positions of the biphenyl ring, and these carboxylate groups are esterified with ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl biphenyl 3,3’-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of biphenyl-3,3’-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the ethanol is continuously distilled off to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of diethyl biphenyl 3,3’-dicarboxylate may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents may be explored to optimize the process and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl biphenyl 3,3’-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form biphenyl-3,3’-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups back to alcohols.

Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Biphenyl-3,3’-dicarboxylic acid.

Reduction: Biphenyl-3,3’-diol.

Substitution: Various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Hepatoprotective Effects

Diethyl biphenyl 3,3'-dicarboxylate has been studied for its hepatoprotective properties, particularly in the treatment of liver diseases such as chronic viral hepatitis. Research indicates that it acts as an adjuvant therapy, normalizing elevated alanine aminotransferase levels and providing protection against chemical-induced liver damage. In animal models, it has demonstrated effectiveness against hepatotoxic agents like carbon tetrachloride and D-galactosamine .

Case Study: Efficacy in Chronic Hepatitis

A study highlighted the compound's ability to reduce liver enzyme levels in patients with chronic hepatitis, suggesting that while it may not improve liver histology significantly, it plays a crucial role in managing biochemical markers of liver function .

Anticancer Potential

2.1 Chemopreventive Properties

This compound exhibits potential anticancer activity by inhibiting the malignant transformation of cells. In vitro studies have shown that it can prevent carcinogenesis induced by chemical agents such as 3-methylcholanthrene and phorbol esters .

Case Study: Multidrug Resistance Reversal

Research has demonstrated that the compound can reverse multidrug resistance in cancer cell lines, enhancing the efficacy of chemotherapeutic agents like doxorubicin and vincristine. This effect is attributed to its ability to increase drug accumulation within cells and inhibit P-glycoprotein expression, which is often responsible for drug resistance in tumors .

Antiviral Activity

3.1 Treatment of Viral Infections

There is emerging evidence supporting the use of this compound as an antiviral agent. It has shown promise in reducing viral replication in cases of chronic viral hepatitis, contributing to improved patient outcomes when used alongside traditional antiviral therapies .

Wirkmechanismus

The mechanism by which diethyl biphenyl 3,3’-dicarboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl core can engage in π-π stacking interactions, while the ester groups may participate in hydrogen bonding or other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biphenyl-3,3’-dicarboxylic acid: The parent compound without the ester groups.

Dimethyl biphenyl 3,3’-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

Biphenyl-4,4’-dicarboxylate: A positional isomer with carboxylate groups at the 4 and 4’ positions.

Uniqueness

Diethyl biphenyl 3,3’-dicarboxylate is unique due to its specific esterification pattern, which can influence its solubility, reactivity, and interactions with other molecules. The ethyl ester groups provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different solvents and environments.

Biologische Aktivität

Diethyl biphenyl 3,3'-dicarboxylate (DBDC) is an organic compound derived from biphenyl, characterized by the presence of two carboxylate groups attached to the biphenyl structure. This compound has garnered attention for its potential biological activities, particularly in the realms of hepatoprotection and anti-inflammatory effects. This article explores the biological activity of DBDC, highlighting its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C16H14O4

- Molecular Weight : 270.28 g/mol

- Structure : DBDC features a biphenyl core with two ester groups, which allows for various interactions within biological systems.

DBDC exerts its biological effects through several mechanisms:

- Enzyme Interaction : The compound can modulate the activity of enzymes and receptors, which may influence metabolic pathways and cellular functions.

- Non-Covalent Interactions : The biphenyl core engages in π-π stacking interactions, while the ester groups participate in hydrogen bonding, enhancing binding affinity to molecular targets.

- Hepatoprotective Effects : DBDC has shown significant hepatoprotective properties in various models, suggesting its ability to protect liver cells from damage induced by toxins or inflammatory processes .

Biological Activity and Case Studies

Research into DBDC has revealed several notable biological activities:

-

Hepatoprotection :

- In a study involving concanavalin A (Con A)-induced liver injury in mice, DBDC significantly inhibited elevations in serum alanine aminotransferase (ALT) and total bile acid levels. It also reduced DNA fragmentation and cell apoptosis linked to tumor necrosis factor-alpha (TNF-α) expression .

- Another study indicated that DBDC could prevent malignant transformation in liver epithelial cells induced by carcinogens .

- Anti-Inflammatory Properties :

-

Antioxidant Activity :

- The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in liver tissues.

Research Findings

The following table summarizes key research findings related to the biological activity of DBDC:

Eigenschaften

IUPAC Name |

ethyl 3-(3-ethoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-7-13(11-15)14-8-6-10-16(12-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAIUEMEDFREBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477906 | |

| Record name | Diethyl biphenyl 3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303730-26-9 | |

| Record name | Diethyl biphenyl 3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.